Laetrile

描述

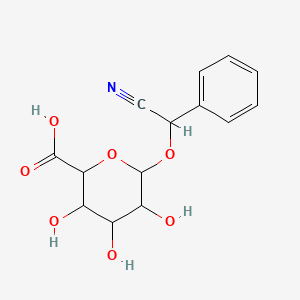

属性

CAS 编号 |

1332-94-1 |

|---|---|

分子式 |

C14H15NO7 |

分子量 |

309.27 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6R)-6-[(R)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C14H15NO7/c15-6-8(7-4-2-1-3-5-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-5,8-12,14,16-18H,(H,19,20)/t8-,9-,10-,11+,12-,14+/m0/s1 |

InChI 键 |

XLSLFPQAPYONPW-WHUHBCJBSA-N |

手性 SMILES |

C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

规范 SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)C(=O)O)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amygdalin Amygdaloside Laetrile Mandelonitrile beta Gentiobioside Mandelonitrile-beta-Gentiobioside Neoamygdalin |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Structure and Properties of Laetrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laetrile, often erroneously referred to as vitamin B-17, is a semi-synthetic derivative of amygdalin (B1666031), a naturally occurring cyanogenic glycoside.[1][2] Amygdalin is found in the seeds of various fruits from the Rosaceae family, such as apricots, bitter almonds, peaches, and plums.[3][4] For decades, this compound and amygdalin have been subjects of controversy and scientific investigation regarding their purported anti-cancer properties.[5] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for researchers and drug development professionals.

Chemical Structure and Nomenclature

This compound and amygdalin, while often used interchangeably, are distinct chemical entities. Amygdalin is a diglucoside, whereas this compound is a monoglucoside, synthesized from amygdalin via hydrolysis.

Amygdalin

-

IUPAC Name: (2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile

-

Synonyms: D-Amygdalin, Mandelonitrile-β-gentiobioside, (R)-Amygdalin, Vitamin B17 (misnomer)

-

Chemical Formula: C₂₀H₂₇NO₁₁

-

Molecular Weight: 457.43 g/mol

This compound

-

IUPAC Name: (2S,3S,4S,5R,6R)-6-[(R)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

-

Synonyms: L-mandelonitrile-β-D-glucuronide, Laevomandelonitrile glucoside, Vitamin B17 (misnomer)

-

Chemical Formula: C₁₄H₁₅NO₇

-

Molecular Weight: 309.27 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of amygdalin and this compound is presented in the table below, facilitating easy comparison for research and development purposes.

| Property | Amygdalin | This compound | References |

| Molecular Formula | C₂₀H₂₇NO₁₁ | C₁₄H₁₅NO₇ | |

| Molecular Weight ( g/mol ) | 457.43 | 309.27 | |

| Melting Point (°C) | 223–226 | 214–216 | |

| Solubility in Water | 83 g/L (25 °C) | Soluble | |

| Solubility in Ethanol (B145695) | Slightly soluble, soluble in hot ethanol | - | |

| Appearance | White crystalline powder | White powder |

Spectral Data

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of amygdalin exhibits characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3150–3600 (broad) | O-H stretching (hydroxyl groups) | |

| 2885–2927 | C-H stretching (aliphatic and aromatic) | |

| ~2200 (weak) | C≡N stretching (nitrile) | |

| ~1620 | C=C stretching (aromatic ring) | |

| ~864 | C-H bending (aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of amygdalin. The spectra are typically recorded in DMSO-d₆ or D₂O.

¹H NMR (DMSO-d₆): The spectrum shows signals for the aromatic protons of the phenyl group, the anomeric protons of the two glucose units, and other sugar protons.

¹³C NMR (DMSO-d₆): The spectrum displays resonances for the carbon atoms of the phenyl ring, the nitrile group, and the two glucose moieties.

Experimental Protocols

Extraction and Purification of Amygdalin from Apricot Kernels

This protocol describes a common method for the extraction and purification of amygdalin.

Materials:

-

Ground apricot kernels

-

Ethanol

-

Diethyl ether

-

Chloroform (B151607) (for purification)

-

Whatman filter paper No. 1

-

Sonicator

-

Rotary evaporator

Procedure:

-

Extract ten grams of ground apricot kernels with 300 mL of ethanol under sonication for 15 minutes at 30°C.

-

Filter the extract through Whatman filter paper No. 1.

-

Evaporate the solvent completely under vacuum using a rotary evaporator.

-

To the dried sample, add 50 mL of diethyl ether and vortex to precipitate the amygdalin.

-

Remove the diethyl ether by decantation and dry the solid residue at 50°C overnight.

-

For further purification (optional, for obtaining crystals for NMR/FTIR), wash the finely ground kernels three times with chloroform and allow to air-dry.

-

Immerse the washed material in 30 mL of diethyl ether at 40°C and cool slowly for 24 hours to approximately 2°C to induce crystallization.

-

After evaporation of the solvent, collect the white, pure crystals of amygdalin.

Synthesis of this compound from Amygdalin

This compound is a semi-synthetic derivative of amygdalin, typically produced by the hydrolysis of one of the glucose units from the amygdalin molecule. While detailed proprietary synthesis methods are not publicly available, the general principle involves controlled acidic or enzymatic hydrolysis.

General Principle:

-

Dissolve purified amygdalin in an appropriate aqueous solvent.

-

Introduce a catalyst for hydrolysis, which can be a dilute acid (e.g., hydrochloric acid) or a specific enzyme (β-glucosidase).

-

Carefully control the reaction conditions (temperature, pH, and time) to favor the removal of only one glucose moiety.

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the desired conversion is achieved, neutralize the reaction mixture and purify the resulting this compound using chromatographic techniques such as column chromatography or preparative HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis of Amygdalin

This method is suitable for the quantification of amygdalin in extracts.

Instrumentation and Conditions:

-

Column: C18 column (e.g., 4.6 × 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile/water (v/v) or Methanol/water (15:85, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 214 nm

-

Injection Volume: 20 µL

Procedure:

-

Prepare a stock solution of amygdalin standard in the mobile phase.

-

Prepare a series of dilutions to construct a calibration curve.

-

Dissolve the extracted and purified sample in the mobile phase.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Inject the standards and samples into the HPLC system and record the chromatograms.

-

Quantify the amygdalin content in the samples by comparing the peak areas with the calibration curve.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of this compound/amygdalin on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

96-well plates

-

Complete cell culture medium

-

Amygdalin/Laetrile stock solution (dissolved in a suitable solvent like DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of amygdalin or this compound (e.g., 10, 50, 100, 150, 200 µg/mL) and incubate for 24-48 hours. Include an untreated control.

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Western Blot Analysis for Bax and Bcl-2 Expression

This protocol is used to assess the effect of amygdalin on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Procedure:

-

Treat cancer cells with various concentrations of amygdalin for 24 hours.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bax and Bcl-2.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Procedure:

-

Induce apoptosis in cells by treating with amygdalin for a specified time.

-

Lyse the cells and collect the cytosolic extract.

-

Quantify the protein concentration of the lysate.

-

In a 96-well plate, add a defined amount of protein lysate to each well.

-

Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The increase in absorbance is proportional to the caspase-3 activity.

Signaling Pathways and Logical Relationships

Proposed Mechanism of Action and Apoptosis Induction

The purported anticancer effect of this compound and amygdalin is primarily attributed to the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis by β-glucosidase, an enzyme that is claimed to be more abundant in or around cancer cells. The released cyanide is then thought to induce cytotoxicity.

Amygdalin has been shown to induce apoptosis in various cancer cell lines through the intrinsic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.

Caption: Amygdalin-induced intrinsic apoptosis pathway.

Involvement of the PI3K/Akt/mTOR Signaling Pathway

Recent studies suggest that amygdalin may also exert its effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and growth, such as the PI3K/Akt/mTOR pathway. Amygdalin has been reported to inhibit this pathway, which could contribute to its anti-proliferative effects.

References

Amygdalin's In Vitro Mechanism of Action: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amygdalin (B1666031), a cyanogenic glycoside found in the seeds of various fruits, has been a subject of interest in oncology research for its potential anti-cancer properties. This technical guide provides an in-depth overview of the in vitro mechanism of action of amygdalin, focusing on its effects on cancer cells. It summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the molecular pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Amygdalin, often controversially referred to as Laetrile or vitamin B-17, is a naturally occurring compound with a history of use in alternative cancer treatments.[1] While its efficacy in vivo remains a topic of debate and its use is restricted in many countries due to concerns about cyanide toxicity, a growing body of in vitro research has begun to elucidate its molecular mechanisms of action against cancer cells.[2][3][4] This guide will focus exclusively on the findings from in vitro studies, providing a detailed examination of how amygdalin impacts cancer cells at a cellular and molecular level.

Cytotoxic and Antiproliferative Effects

In vitro studies have consistently demonstrated that amygdalin can induce cytotoxicity and inhibit the proliferation of a wide range of cancer cell lines.[5] The primary mechanism of its cytotoxic effect is believed to be the enzymatic release of hydrogen cyanide (HCN) within the cellular environment, which can disrupt cellular respiration and lead to cell death.

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The IC50 values for amygdalin vary significantly across different cancer cell lines, reflecting differential sensitivity to the compound.

| Cell Line | Cancer Type | IC50 Value | Reference |

| MCF-7 | Breast Cancer (ER-positive) | 30.8 mg/mL | |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 48.5 mg/mL | |

| Hs578T | Breast Cancer (Triple-Negative) | 52.9 mg/mL | |

| KB | Oral Cancer | 50 µg/mL (almond extract), 100 µg/mL (apricot extract) | |

| LNCaP | Prostate Cancer | Not specified, but effects seen at various concentrations | |

| DU-145 | Prostate Cancer | Not specified, but effects seen at various concentrations | |

| PC3 | Prostate Cancer | Not specified, but effects seen at various concentrations | |

| UMUC-3 | Bladder Cancer | Dose-dependent reduction in growth (1.25–10 mg/ml) | |

| RT112 | Bladder Cancer | Dose-dependent reduction in growth (1.25–10 mg/ml) | |

| TCCSUP | Bladder Cancer | Dose-dependent reduction in growth (1.25–10 mg/ml) |

Induction of Apoptosis

A primary mechanism by which amygdalin exerts its anti-cancer effects in vitro is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling molecules.

The Intrinsic Apoptotic Pathway

Amygdalin has been shown to modulate the intrinsic, or mitochondrial, pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. In vitro studies have shown that amygdalin treatment leads to:

-

Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.

-

Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are the executioner enzymes of apoptosis.

Caspase Activation

A key event in apoptosis is the activation of caspases. Amygdalin treatment has been demonstrated to increase the activity of caspase-3, a central executioner caspase, in various cancer cell lines, including prostate and cervical cancer cells.

Amygdalin's Induction of the Intrinsic Apoptosis Pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, amygdalin has been observed to cause cell cycle arrest in cancer cells, preventing them from progressing through the phases of cell division.

Regulation of Cyclins and Cyclin-Dependent Kinases (CDKs)

The cell cycle is controlled by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. Amygdalin has been shown to interfere with this process by:

-

Downregulating Cyclin A and CDK2: This leads to arrest in the G0/G1 phase of the cell cycle in bladder cancer cells.

-

Modulating Cyclin B and CDK1: This can result in a delay in the G2/M phase.

-

Increasing p19 and p27 expression: These are CDK inhibitors that can halt cell cycle progression.

Amygdalin's Inhibition of Cell Cycle Progression.

Inhibition of Metastasis-Related Processes

Metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related mortality. In vitro studies suggest that amygdalin may interfere with several key steps in the metastatic cascade.

Cell Adhesion and Migration

Amygdalin has been shown to inhibit the adhesion of breast, lung, and bladder cancer cells. This is achieved, in part, by decreasing the expression of integrins, which are cell surface receptors that mediate cell-matrix and cell-cell interactions.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and migration. Amygdalin has been found to inhibit this pathway, which may contribute to its anti-metastatic effects. Computational modeling also suggests that amygdalin has a direct regulatory effect on PI3K-mTOR activities.

Amygdalin's Inhibition of the PI3K/Akt/mTOR Pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the effects of amygdalin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of amygdalin (e.g., 0, 1, 5, 10, 50, 100 µg/mL) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with amygdalin at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by amygdalin.

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Cyclin A, CDK2, p-Akt).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

General Experimental Workflow for In Vitro Amygdalin Studies.

Conclusion

The in vitro evidence presented in this technical guide indicates that amygdalin exerts a multi-faceted anti-cancer effect on various cancer cell lines. Its mechanisms of action include the induction of apoptosis via the intrinsic pathway, cell cycle arrest through the modulation of cyclins and CDKs, and the inhibition of key signaling pathways involved in cell proliferation and metastasis, such as the PI3K/Akt/mTOR pathway. While these findings are promising, it is crucial to acknowledge that in vitro results do not always translate to in vivo efficacy. Further rigorous preclinical and clinical research is necessary to determine the therapeutic potential and safety of amygdalin in cancer treatment. This guide provides a solid foundation for researchers to design and interpret future in vitro studies on this intriguing natural compound.

References

- 1. mskcc.org [mskcc.org]

- 2. researchgate.net [researchgate.net]

- 3. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of amygdalin action in vitro: review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Amygdalin on Core Biochemical Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amygdalin (B1666031), a cyanogenic glycoside found in the pits of various fruits, has been a subject of interest and controversy in the scientific community for its purported therapeutic effects, particularly in oncology. This technical guide provides an in-depth analysis of the biochemical pathways modulated by amygdalin, with a focus on its effects on cancer cells. It has been demonstrated that amygdalin can induce apoptosis, cause cell cycle arrest, and modulate oxidative stress, thereby affecting key signaling cascades involved in cell survival and proliferation. This document summarizes quantitative data from various studies, presents detailed experimental methodologies for key assays, and provides visual representations of the affected signaling pathways to facilitate a deeper understanding of amygdalin's mechanism of action at the molecular level. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Amygdalin, also known as Laetrile or Vitamin B17, is a naturally occurring compound with a history of use in alternative medicine.[1] Its biological activity is primarily attributed to its metabolic breakdown product, hydrogen cyanide (HCN), which is released upon enzymatic hydrolysis by β-glucosidase.[1][2] This process is central to both its potential anti-cancer effects and its inherent toxicity.[2] This guide will explore the primary biochemical pathways influenced by amygdalin, providing a technical overview for scientific professionals.

Metabolic Pathway of Amygdalin

The metabolic activation of amygdalin is a critical step in its biological activity. Orally administered amygdalin is hydrolyzed in the small intestine by β-glucosidase, an enzyme present in the brush border and produced by the gut microbiota.[3] This enzymatic action cleaves the glucose molecules from amygdalin, yielding prunasin (B192207) and subsequently mandelonitrile. Mandelonitrile is unstable and spontaneously decomposes into benzaldehyde (B42025) and the highly toxic hydrogen cyanide (HCN). It is the release of cyanide that is believed to be the primary mediator of amygdalin's cytotoxic effects.

dot

Effects on Apoptosis

A significant body of research indicates that amygdalin induces apoptosis, or programmed cell death, in various cancer cell lines. The primary mechanism is the activation of the intrinsic apoptotic pathway.

Modulation of the Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of apoptosis. Amygdalin has been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family. Specifically, treatment with amygdalin leads to an upregulation of Bax and a downregulation of Bcl-2, resulting in an increased Bax/Bcl-2 ratio. This shift in balance promotes the permeabilization of the mitochondrial outer membrane.

Mitochondrial Pathway Activation

The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, the initiator caspase in this pathway.

Executioner Caspase Activation

Activated caspase-9 proceeds to cleave and activate the executioner caspase, caspase-3. Active caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

dot

Quantitative Data on Apoptosis

| Cell Line | Amygdalin Concentration | Change in Bax/Bcl-2 Ratio | Caspase-3 Activation | Reference |

| HeLa | 1.25-20 mg/mL | Increased (dose-dependent) | Increased | |

| DU145 (Prostate) | 0.1-10 mg/mL | Increased | Increased | |

| LNCaP (Prostate) | 0.1-10 mg/mL | Increased | Increased | |

| Hs578T (Breast) | 10-40 mg/mL | Increased | Increased | |

| SK-BR-3 (Breast) | 5-20 mg/mL | Increased | - |

Effects on Cell Cycle

Amygdalin has been observed to induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, in several cancer cell lines. This effect is mediated by the modulation of key cell cycle regulatory proteins.

Regulation of Cyclin-Dependent Kinases (CDKs) and Cyclins

The progression through the cell cycle is controlled by the sequential activation of CDKs in complex with their regulatory partners, the cyclins. Amygdalin treatment has been shown to downregulate the expression of critical cell cycle proteins such as CDK2 and Cyclin A, which are essential for the G1/S transition. In some renal cancer cell lines, a decrease in cdk1 and cyclin B, key regulators of the G2/M transition, has also been reported.

Upregulation of CDK Inhibitors

In some cancer cell models, amygdalin has been found to increase the expression of CDK inhibitors like p19. These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of CDK-cyclin complexes.

dot

Quantitative Data on Cell Cycle Arrest

| Cell Line | Amygdalin Concentration | Phase of Arrest | Key Modulated Proteins | Reference |

| UMUC-3 (Bladder) | 1.25-10 mg/mL | G0/G1 | ↓ Cyclin A, ↓ CDK2 | |

| TCCSUP (Bladder) | 1.25-10 mg/mL | G0/G1 | ↓ Cyclin A, ↓ CDK2 | |

| Caki-1 (Renal) | 10 mg/mL | G0/G1 | ↓ cdk1, ↓ Cyclin B | |

| A498 (Renal) | 10 mg/mL | G0/G1 | ↓ cdk1, ↓ Cyclin B | |

| HepG2 (Liver) | - | G2/M | ↑ p53 |

Effects on Oxidative Stress

Amygdalin's impact on cellular redox balance is complex and appears to be dose-dependent. It can exhibit both antioxidant and pro-oxidant effects.

Pro-oxidant Effects in Cancer Cells

In several cancer cell lines, amygdalin has been shown to induce oxidative stress. This is characterized by an increase in reactive oxygen species (ROS), leading to lipid peroxidation and the formation of products like malondialdehyde (MDA). Concurrently, a decrease in the levels of the antioxidant glutathione (B108866) (GSH) and the activity of glutathione reductase has been observed. This pro-oxidant environment can contribute to the induction of apoptosis.

Antioxidant Effects

Conversely, some studies have reported antioxidant effects of amygdalin, particularly at lower doses. In non-cancerous cells and in certain in vivo models, amygdalin has been shown to increase the expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px), and to decrease lipid peroxidation.

dot

Quantitative Data on Oxidative Stress

| Cell Line/Model | Amygdalin Concentration/Dose | Effect on MDA | Effect on GSH/GSH-Px | Reference |

| MCF-7 (Breast) | 39 mM (IC50) | Increased | Decreased | |

| T47D (Breast) | 45 mM (IC50) | Increased | Decreased | |

| Mice (in vivo) | 100 mg/kg | Decreased (in liver & testis) | Increased GSH-Px expression | |

| Mice (in vivo) | 200 mg/kg | Increased (in liver & testis) | Decreased GSH-Px expression |

Other Affected Pathways

Amygdalin has also been implicated in the modulation of other signaling pathways crucial for cancer cell survival and metastasis.

-

Akt-mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Amygdalin has been shown to inhibit the phosphorylation of Akt and mTOR, thereby suppressing this pro-survival signaling cascade.

-

NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cell survival. Amygdalin has been reported to inhibit NF-κB activation, which may contribute to its anti-inflammatory and anti-cancer effects.

-

TGF-β Pathway: The TGF-β signaling pathway plays a complex role in cancer, with both tumor-suppressive and tumor-promoting functions. Amygdalin has been shown to suppress TGF-β signaling in the context of fibrosis.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Complete cell culture medium

-

Amygdalin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of amygdalin (e.g., 1 to 1000 µg/mL) and a vehicle control. Incubate for 24, 48, or 72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Amygdalin stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of amygdalin for the specified time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the proportion of cells in different phases of the cell cycle.

Materials:

-

6-well plates

-

Amygdalin stock solution

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells and treat with amygdalin as for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15-30 minutes in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis for Apoptotic and Cell Cycle Proteins

This technique is used to detect and quantify specific proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-CDK2, anti-Cyclin A, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with amygdalin, then lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Measurement of Oxidative Stress Markers

Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. Commercially available kits are often used for its quantification, typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

Glutathione (GSH) Assay: GSH levels can be measured using a colorimetric assay where GSH reacts with DTNB (Ellman's reagent) to produce a yellow-colored product.

Conclusion

The biochemical pathways affected by amygdalin are multifaceted, primarily converging on the induction of apoptosis, cell cycle arrest, and the modulation of oxidative stress in cancer cells. The in-depth understanding of these molecular mechanisms is crucial for evaluating its potential as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the biological activities of amygdalin and for professionals involved in the development of novel anti-cancer therapies. It is important to note that while preclinical studies have shown promising results, clinical evidence for the efficacy of amygdalin in cancer treatment is limited and controversial, and concerns about cyanide toxicity remain. Further rigorous scientific investigation is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Amygdalin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amygdalin (B1666031), a cyanogenic glycoside found in the seeds of various fruits, has a complex pharmacokinetic profile characterized by poor oral bioavailability and extensive metabolism, primarily mediated by the gut microbiota. Upon oral administration, amygdalin is hydrolyzed to prunasin (B192207) and subsequently to mandelonitrile (B1675950), which then dissociates to form benzaldehyde (B42025) and the highly toxic hydrogen cyanide. This metabolic conversion is the cornerstone of both its purported therapeutic effects and its significant toxicity. Intravenous administration largely bypasses this initial metabolism, resulting in a different pharmacokinetic and safety profile. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of amygdalin, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and experimental workflows.

Introduction

Amygdalin (D-mandelonitrile-β-D-gentiobioside) is a naturally occurring compound that has been the subject of considerable interest and controversy, particularly in the context of alternative cancer therapies where it is often referred to as Laetrile or Vitamin B17.[1] A thorough understanding of its pharmacokinetics and metabolism is critical for evaluating its potential therapeutic efficacy and assessing its toxicity risks. This document synthesizes the current scientific knowledge on the ADME of amygdalin, providing a technical resource for the scientific community.

Pharmacokinetics

The pharmacokinetic properties of amygdalin are highly dependent on the route of administration. Oral and intravenous routes result in markedly different systemic exposures and metabolite profiles.

Absorption

Oral absorption of intact amygdalin is very low.[2] Studies in dogs have shown that only a few percent of an oral dose becomes systemically available as the parent compound.[2] The low bioavailability of amygdalin is attributed to its hydrolysis in the gastrointestinal tract.[3] In contrast, its primary metabolite, prunasin, exhibits significantly better absorption, with an oral bioavailability of approximately 50% in dogs.[4] Prunasin is actively transported across the small intestine.

Distribution

Following intravenous administration in dogs, amygdalin distributes into a volume similar to that of extracellular fluid markers. In a clinical study involving cancer patients, intravenous administration of amygdalin resulted in high plasma concentrations of the parent drug.

Metabolism

The metabolism of amygdalin is a multi-step enzymatic process that primarily occurs in the gut.

-

Step 1: Hydrolysis to Prunasin: In the small intestine, β-glucosidases can hydrolyze amygdalin into prunasin and a glucose molecule.

-

Step 2: Formation of Mandelonitrile: Prunasin is further hydrolyzed by β-glucosidases, primarily from the gut microbiota in the colon, to form mandelonitrile and another glucose molecule.

-

Step 3: Release of Cyanide: Mandelonitrile is unstable and spontaneously decomposes into benzaldehyde and hydrogen cyanide (HCN). This final step is the source of the toxicity associated with oral amygdalin consumption.

The gut microbiota plays a crucial role in the metabolic activation of amygdalin to its toxic metabolite, cyanide. Studies in germ-free rats have shown significantly reduced toxicity compared to conventional rats, highlighting the importance of intestinal bacteria in this process.

Excretion

Following intravenous administration, a significant portion of the amygdalin dose is excreted unchanged in the urine. In a study with cancer patients, after intravenous administration, amygdalin was largely excreted unchanged. After oral administration, a smaller fraction of the dose is recovered in the urine as amygdalin and its metabolite prunasin. The toxic metabolite, cyanide, is detoxified in the body to thiocyanate (B1210189), which is then excreted in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for amygdalin and its metabolites.

Table 1: Pharmacokinetic Parameters of Amygdalin

| Species | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | Clearance | Bioavailability (F) | Reference |

| Rat | Oral | 20 mg/kg | 1702.52 ± 108.06 ng/mL | 1.50 ± 0.08 h | 8.45 ± 0.14 h | - | - | |

| Human | Intravenous | 4.5 g/m² | Up to 1401 µg/mL | - | 6.2 ± 2.1 min (distributive), 120.3 ± 30.6 min (elimination) | 99.3 ± 10.4 mL/min | - | |

| Human | Oral | 500 mg | < 525 ng/mL | 30-60 min | - | - | - | |

| Dog | Oral | - | - | - | - | - | A few percent |

Table 2: Pharmacokinetic Parameters of Prunasin

| Species | Route of Administration | Volume of Distribution | Clearance | Bioavailability (F) | Reference |

| Dog | - | Larger than amygdalin | Larger than amygdalin | ~50% |

Experimental Protocols

This section details the methodologies used in key studies on amygdalin pharmacokinetics.

Pharmacokinetic Study of Amygdalin in Rats

-

Subjects: Male Sprague-Dawley rats.

-

Dosing: A single oral dose of 20 mg/kg amygdalin was administered.

-

Sample Collection: Blood samples (0.3 mL) were collected into heparinized tubes at 0, 0.083, 0.167, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing. Plasma was separated by centrifugation.

-

Analytical Method: Amygdalin concentrations in plasma were determined using a sensitive and specific liquid chromatography-tandem mass spectrometric (LC-MS-MS) method. An Agilent C18 column was used with a mobile phase of methanol (B129727) and water (85:15, v/v). The precursor to product ion transitions monitored were m/z 457.2 → 279.1 for amygdalin.

Pharmacokinetic Study of Amygdalin in Humans

-

Subjects: Six patients with advanced cancer.

-

Dosing:

-

Intravenous: 4.5 g/m² amygdalin administered daily.

-

Oral: 0.5 g amygdalin taken three times daily.

-

-

Sample Collection: Venous blood and urine samples were collected at various time points.

-

Analytical Method:

-

Amygdalin in Plasma: A gas chromatography/mass spectrometry (GC/MS) assay was developed for low concentrations after oral administration. For higher concentrations after IV administration, an assay based on enzymatic hydrolysis and spectrophotometric determination of benzaldehyde was used.

-

Cyanide in Blood: A colorimetric method was used.

-

Thiocyanate in Serum and Urine: A colorimetric method was used.

-

In Vitro Gut Microbiota Metabolism Study

-

Objective: To investigate the role of intestinal microbiota in the metabolism of amygdalin.

-

Methodology:

-

Preparation of Pseudo Germ-Free (PGF) Rats: Rats were treated with an antibiotic cocktail (neomycin sulfate, metronidazole, ampicillin (B1664943) sodium, and vancomycin (B549263) hydrochloride) in their drinking water for one week to suppress intestinal microbiota.

-

Ex Vivo Incubation: Amygdalin was incubated with the intestinal microbial enzymes (IME) from both control and PGF rats to measure the rate of cyanide and thiocyanate formation. The incubation mixture contained IME, phosphate-buffered saline (pH 7.4), and amygdalin. For thiocyanate formation, sodium thiosulfate (B1220275) was added as a sulfur donor.

-

Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows related to amygdalin.

Conclusion

The pharmacokinetics of amygdalin are complex and defined by extensive first-pass metabolism in the gut, leading to low oral bioavailability of the parent compound and the formation of toxic hydrogen cyanide. The gut microbiota is a critical determinant of amygdalin's metabolic fate and toxicity. Intravenous administration avoids this gut-mediated metabolism, resulting in a significantly different safety and pharmacokinetic profile. The quantitative data and experimental protocols summarized in this guide provide a foundational resource for researchers and drug development professionals working with amygdalin and other cyanogenic glycosides. Future research should focus on further elucidating the individual variability in gut microbiota composition and its impact on amygdalin metabolism and toxicity to better understand the risks associated with its use.

References

toxicological profile of laetrile and its metabolites

An In-depth Technical Guide on the Toxicological Profile of Laetrile and Its Metabolites

Executive Summary

This compound, a semi-synthetic derivative of amygdalin (B1666031), has been a subject of controversy for decades, promoted as an alternative cancer therapy. Amygdalin is a naturally occurring cyanogenic glycoside found in the pits of various fruits, such as apricots and bitter almonds. The toxicological profile of this compound is intrinsically linked to its metabolic breakdown, which yields hydrogen cyanide (HCN), a potent cellular toxin. This technical guide provides a comprehensive overview of the metabolism, pharmacokinetics, mechanism of toxicity, and quantitative toxicological data associated with this compound and its metabolites. Detailed descriptions of key experimental protocols for toxicological assessment and mandatory visualizations of metabolic and toxic pathways are included to support researchers, scientists, and drug development professionals in understanding the significant risks associated with this compound.

Introduction: Chemistry and Background

Amygdalin (D-mandelonitrile-β-D-gentiobioside) is the primary chemical constituent of this compound.[1] Its structure consists of a mandelonitrile (B1675950) moiety (benzaldehyde and cyanide) linked to a gentiobiose disaccharide (two glucose molecules). The term "this compound" is often used interchangeably with amygdalin, although it can also refer to a specific semi-synthetic form, mandelonitrile-beta-glucuronide.[2][3] The toxicity of these compounds is not inherent but arises from their enzymatic hydrolysis, which liberates hydrogen cyanide.[4][5] Despite claims of selective anticancer activity, numerous scientific studies and clinical trials have found this compound to be ineffective as a cancer treatment and to pose a considerable risk of cyanide poisoning. Consequently, its use is not approved by the U.S. Food and Drug Administration (FDA) or the European Commission.

Metabolism and Pharmacokinetics

The route of administration critically determines the metabolism and subsequent toxicity of amygdalin. Oral ingestion presents the highest risk due to the enzymatic activity of the gastrointestinal tract.

Metabolic Pathways

Orally administered amygdalin undergoes a two-step hydrolysis. In the small intestine, brush border β-glucosidases can cleave one glucose molecule to form the metabolite prunasin (B192207). However, the primary site of significant metabolism is the colon, where the gut microflora possesses high concentrations of β-glucosidase activity. These bacterial enzymes hydrolyze amygdalin into its constituent parts: two glucose molecules, benzaldehyde, and, critically, hydrogen cyanide (HCN).

Intravenously administered amygdalin largely bypasses this first-pass metabolism. It is primarily excreted unchanged in the urine, resulting in significantly lower cyanide production and toxicity compared to the oral route.

Pharmacokinetic Parameters

Pharmacokinetic studies reveal stark differences between oral and intravenous administration. The oral bioavailability of amygdalin is very low, as it is extensively metabolized in the gut before it can be absorbed systemically. In contrast, its metabolite prunasin has a higher oral bioavailability of approximately 50%.

| Parameter | Route of Administration | Species | Value | Finding | Cite |

| Bioavailability | Oral | Dog | ~1% (Amygdalin) | Amygdalin is poorly absorbed when ingested orally. | |

| Bioavailability | Oral | Dog | ~50% (Prunasin) | The primary metabolite, prunasin, is more readily absorbed. | |

| Peak Plasma Cyanide | Oral (0.5 g, TID) | Human | Up to 2.1 µg/mL | Oral administration leads to significant blood cyanide levels. | |

| Peak Plasma Cyanide | IV (4.5 g/m²) | Human | No significant increase | Intravenous administration does not produce substantial cyanide. | |

| Elimination Half-life | Intravenous | Human | ~120 minutes | Amygdalin is cleared relatively quickly from the plasma. | |

| Clearance | Intravenous | Dog | > Diatrizoate clearance | Suggests active renal secretion in addition to glomerular filtration. |

Mechanism of Toxicity

The toxicity of this compound is almost exclusively due to cyanide poisoning resulting from the metabolic release of HCN.

Cyanide-Mediated Cellular Hypoxia

Hydrogen cyanide is a potent inhibitor of cellular respiration. It binds with high affinity to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. This binding halts the transfer of electrons to oxygen, the final electron acceptor. As a result, oxidative phosphorylation and the production of ATP are shut down, leading to cellular hypoxia and a rapid shift to anaerobic metabolism. This causes profound lactic acidosis and, if untreated, cell death.

Clinical Manifestations of Toxicity

The symptoms of this compound-induced cyanide poisoning are dose-dependent and can manifest rapidly after oral ingestion.

-

Mild to Moderate: Nausea, vomiting, headache, dizziness, confusion, weakness, and tachycardia.

-

Severe: Abnormally low blood pressure, liver damage, nerve damage causing difficulty walking, droopy eyelids, cyanosis (cherry-red skin color), fever, convulsions, coma, and death.

Quantitative Toxicology

The lethal dose of this compound is highly variable and depends on the route of administration and the presence of β-glucosidase enzymes, for instance, from the concurrent ingestion of raw almonds or apricot kernels.

| Parameter | Species | Value | Conditions / Notes | Cite |

| LD₅₀ (Oral) | Rat | 880 mg/kg | Amygdalin administered alone. | |

| LD₅₀ (Oral) | Rat | < 600 mg/kg | Amygdalin co-administered with β-glucosidase (resulted in 100% mortality). | |

| Estimated Lethal Dose (Oral) | Human | 0.5 - 3.5 mg/kg (of cyanide) | Equivalent to the consumption of ~50 bitter almonds for an adult. | |

| Lethal Dose (IV) | Human | 5 g (of amygdalin) | Intravenous administration is significantly less toxic than oral. | |

| Hazardous Blood Cyanide Level | Human | > 2.0 µg/mL | Levels approaching this are considered in the toxic range. | |

| Fatal Blood Cyanide Level | Human | > 3.0 µg/mL | Blood levels can escalate rapidly after ingestion. |

Key Experimental Protocols

The toxicological assessment of this compound relies on robust in-vivo studies and sensitive analytical methods for the detection of amygdalin and cyanide.

In-Vivo Toxicity Assessment (Rodent Model)

A common protocol to determine the acute oral toxicity (e.g., LD₅₀) of amygdalin in a rat model is based on the methods described in studies investigating its metabolism and lethality.

Methodology Description:

-

Animal Model: Wistar rats are often used. Animals are divided into control and treatment groups.

-

Test Substance Preparation: Amygdalin is dissolved in a suitable vehicle (e.g., saline). For co-administration studies, β-glucosidase is prepared separately.

-

Administration: The substance is administered orally via gavage. Doses are escalated across different groups to determine the dose-response curve. A key comparison is made between groups receiving amygdalin alone and those receiving amygdalin with β-glucosidase to simulate the effect of cyanogenic plant consumption.

-

Observation: Animals are monitored closely for clinical signs of toxicity (e.g., respiratory distress, convulsions, lethargy) and mortality over a defined period (e.g., 48 hours).

-

Sample Collection: Blood samples may be collected to measure cyanide and thiocyanate (B1210189) levels. Urine is collected to measure the excretion of intact amygdalin and thiocyanate.

-

Data Analysis: The LD₅₀ is calculated using statistical methods, such as probit analysis. Biochemical analyses (e.g., ATPase activity in heart tissue) may also be performed.

References

- 1. CN111208218A - HPLC-MS/MS method for measuring concentrations of amygdalin, naringenin and quercetin in blood plasma - Google Patents [patents.google.com]

- 2. A pharmacologic and toxicological study of amygdalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Microdiffusion method for estimation of cyanide in whole blood and its application to the study of conversion of cyanide to thiocyanate. | Semantic Scholar [semanticscholar.org]

- 4. Microdiffusion method for estimation of cyanide in whole blood and its application to the study of conversion of cyanide to thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Molecular Targets of Amygdalin in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amygdalin (B1666031), a cyanogenic glycoside predominantly found in the seeds of apricots, bitter almonds, and other rosaceous plants, has been a subject of interest and controversy in the field of oncology for decades. While its use in alternative medicine as an anti-cancer agent, often marketed as Laetrile or Vitamin B17, has been widely debated, recent preclinical studies have begun to elucidate its molecular mechanisms of action in cancer cells. This technical guide provides an in-depth overview of the identified molecular targets of amygdalin in various cancer cell lines, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of amygdalin and its derivatives.

Data Presentation: The Anti-Cancer Effects of Amygdalin Across Various Cancer Cell Lines

The cytotoxic and anti-proliferative effects of amygdalin have been evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, vary depending on the cell line and the duration of exposure. The following tables summarize the quantitative data on the effects of amygdalin on cell viability and its key molecular targets.

Table 1: IC50 Values of Amygdalin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |

| Breast Cancer | MCF-7 | 64.5 mM | 72 h | [1] |

| MDA-MB-231 | ~10 mg/mL | Not Specified | [2] | |

| Hs578T | Not Specified | 24 h | [3] | |

| T47D | Not Specified | Not Specified | [4] | |

| Prostate Cancer | DU145 | > 10 mg/mL | 24 h | [5] |

| LNCaP | ~10 mg/mL | 24 h | ||

| PC3 | ~10 mg/mL | 24 h | ||

| Bladder Cancer | UMUC-3 | > 10 mg/mL | 72 h | |

| RT112 | ~10 mg/mL | 72 h | ||

| TCCSUP | < 10 mg/mL | 72 h | ||

| Oral Squamous Carcinoma | KB | 32 µg/mL (Almond Extract) | 24-48 h | |

| KB | 61 µg/mL (Apricot Extract) | 24-48 h | ||

| Renal Cell Carcinoma | A498 | > 5 mg/mL | Not Specified | |

| Caki-1 | > 5 mg/mL | Not Specified | ||

| KTCTL-26 | > 5 mg/mL | Not Specified |

Table 2: Molecular Targets of Amygdalin and their Effects in Cancer Cell Lines

| Molecular Target | Cancer Cell Line(s) | Observed Effect | Reference |

| Bcl-2 Family Proteins | |||

| Bcl-2 (Anti-apoptotic) | DU145, LNCaP (Prostate) | Downregulation | |

| HeLa (Cervical) | Downregulation | ||

| Hs578T (Breast) | Downregulation | ||

| Bax (Pro-apoptotic) | DU145, LNCaP (Prostate) | Upregulation | |

| HeLa (Cervical) | Upregulation | ||

| Hs578T (Breast) | Upregulation | ||

| Caspases | |||

| Caspase-3 | DU145, LNCaP (Prostate) | Increased activity | |

| HeLa (Cervical) | Increased activity | ||

| Cell Cycle Regulators | |||

| Cyclin A | UMUC-3, RT112, TCCSUP (Bladder) | Downregulation | |

| Cyclin B | Prostate Cancer Cell Lines | Modulation | |

| Cyclin D3 | Prostate Cancer Cell Lines | Modulation | |

| Cdk1 | Prostate Cancer Cell Lines | Modulation | |

| Cdk2 | UMUC-3, RT112, TCCSUP (Bladder) | Downregulation | |

| Cdk4 | Prostate Cancer Cell Lines | Modulation | |

| Akt/mTOR Pathway | |||

| p-Akt | Bladder & Renal Cancer Cell Lines | Downregulation | |

| p-Rictor (mTORC2) | Bladder Cancer Cell Lines | Downregulation | |

| FAK/Integrin Signaling | |||

| p-FAK | Renal Cell Carcinoma Cell Lines | Downregulation | |

| Integrin α5 | Renal Cell Carcinoma Cell Lines | Downregulation | |

| Integrin α6 | Renal Cell Carcinoma Cell Lines | Downregulation |

Core Molecular Mechanisms of Amygdalin in Cancer Cells

Amygdalin exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell survival and proliferation.

Induction of Apoptosis

A significant body of evidence points to amygdalin's ability to trigger programmed cell death, or apoptosis, in cancer cells. This is primarily achieved through the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.

-

Upregulation of Pro-apoptotic Proteins: Amygdalin has been shown to increase the expression of pro-apoptotic proteins such as Bax. Bax, upon activation, translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

-

Downregulation of Anti-apoptotic Proteins: Concurrently, amygdalin downregulates the expression of the anti-apoptotic protein Bcl-2. The altered Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis.

-

Activation of Caspases: The release of cytochrome c initiates a cascade of enzymatic reactions, leading to the activation of executioner caspases, most notably caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the dismantling of the cell.

Cell Cycle Arrest

Amygdalin has been demonstrated to halt the progression of the cell cycle in various cancer cell lines, thereby inhibiting their proliferation. This is primarily achieved by targeting key regulatory proteins of the cell cycle machinery.

-

Modulation of Cyclins and CDKs: Studies have shown that amygdalin can downregulate the expression of cyclins, such as cyclin A, and cyclin-dependent kinases (CDKs), like Cdk2. These molecules are essential for the transition between different phases of the cell cycle. By inhibiting their activity, amygdalin can induce cell cycle arrest, most commonly at the G0/G1 or G2/M phases.

Inhibition of Key Signaling Pathways

Amygdalin has been found to interfere with critical signaling pathways that are often dysregulated in cancer, leading to uncontrolled growth, survival, and metastasis.

-

Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Amygdalin has been shown to inhibit the phosphorylation of Akt and the mTORC2 component, Rictor, in bladder and renal cancer cells. This inhibition can lead to a reduction in protein synthesis and cell growth.

-

FAK/Integrin Signaling: The Focal Adhesion Kinase (FAK) and integrin signaling pathway plays a crucial role in cell adhesion, migration, and invasion, which are key processes in metastasis. Amygdalin has been observed to downregulate the phosphorylation of FAK and the expression of certain integrins, such as α5 and α6, in renal cell carcinoma cells, thereby potentially inhibiting their metastatic potential.

Experimental Protocols

This section provides an overview of the key experimental methodologies commonly employed to investigate the molecular targets of amygdalin in cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of amygdalin. A vehicle control (the solvent used to dissolve amygdalin) is also included.

-

Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT reagent is added to each well.

-

Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a cell lysate.

Methodology:

-

Protein Extraction: Cancer cells are treated with amygdalin for a specified time. The cells are then lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., Bcl-2, Bax, p-Akt).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment and Harvesting: Cancer cells are treated with amygdalin, harvested, and washed.

-

Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to eliminate RNA staining.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.

Methodology:

-

Cell Lysis: Cancer cells treated with amygdalin are lysed to release their cellular contents, including caspases.

-

Substrate Addition: A specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) is added to the cell lysate.

-

Incubation: The mixture is incubated to allow activated caspase-3 to cleave the substrate.

-

Detection: The cleavage of the substrate releases a chromophore (p-nitroaniline) or a fluorophore, which can be quantified by measuring the absorbance or fluorescence, respectively. The signal intensity is directly proportional to the caspase-3 activity.

Conclusion and Future Perspectives

The in vitro evidence presented in this technical guide strongly suggests that amygdalin possesses anti-cancer properties against a variety of cancer cell lines. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit crucial pro-survival signaling pathways highlights its potential as a therapeutic agent. The key molecular targets identified, including the Bcl-2 family proteins, caspases, cyclins, CDKs, and components of the Akt/mTOR and FAK pathways, provide a solid foundation for further investigation and drug development efforts.

However, it is crucial to acknowledge the existing controversy surrounding amygdalin's clinical efficacy and its potential for cyanide toxicity. The in vitro concentrations at which anti-cancer effects are observed are often high, and the translation of these findings to in vivo models and ultimately to clinical practice requires rigorous investigation. Future research should focus on:

-

In vivo studies: To validate the in vitro findings in animal models of cancer and to assess the therapeutic window and potential toxicity of amygdalin.

-

Combination therapies: To explore the synergistic effects of amygdalin with conventional chemotherapeutic agents or targeted therapies.

-

Development of derivatives: To synthesize amygdalin analogs with improved efficacy and reduced toxicity.

-

Well-designed clinical trials: To definitively evaluate the safety and efficacy of amygdalin or its derivatives in cancer patients.

By continuing to unravel the molecular intricacies of amygdalin's action and addressing the critical questions of its in vivo efficacy and safety, the scientific community can move towards a clearer understanding of its potential role in the future of cancer therapy.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Amygdalin delays cell cycle progression and blocks growth of prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Laetrile on Cellular Oxygen Utilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laetrile, a semi-synthetic compound derived from amygdalin (B1666031), has been a subject of controversy and scientific scrutiny for decades, particularly concerning its purported anti-cancer properties. The central tenet of its proposed mechanism of action revolves around the enzymatic release of cyanide, a potent inhibitor of cellular respiration. This technical guide provides an in-depth examination of the effects of this compound and its metabolic byproducts on cellular oxygen utilization. It consolidates quantitative data from various studies, details relevant experimental methodologies, and visually represents the key biochemical pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the bioenergetic effects of cyanogenic compounds.

Introduction

This compound, chemically known as D-mandelonitrile-β-D-glucuronic acid, is often used interchangeably with amygdalin, a naturally occurring cyanogenic glycoside found in the pits of various fruits, such as apricots and bitter almonds. The biological activity of this compound is primarily attributed to its hydrolysis, which yields benzaldehyde, glucose, and hydrogen cyanide (HCN)[1][2][3]. Cyanide is a well-established inhibitor of aerobic respiration, specifically targeting the terminal enzyme of the electron transport chain, cytochrome c oxidase (Complex IV)[4]. This inhibition leads to a state of histotoxic hypoxia, where cells are unable to effectively utilize oxygen for ATP production[5].

This guide will systematically explore the biochemical basis of this compound's impact on cellular oxygen utilization, presenting key quantitative data, outlining experimental protocols for its study, and illustrating the involved metabolic and signaling pathways.

Quantitative Data on the Inhibition of Cellular Respiration

The primary mechanism by which this compound is proposed to affect cellular oxygen utilization is through the release of cyanide and its subsequent inhibition of cytochrome c oxidase. The following tables summarize key quantitative data from studies investigating the effects of cyanide and amygdalin on cellular respiration and related parameters.

Table 1: Inhibition of Cytochrome c Oxidase and Cellular Oxygen Consumption by Cyanide

| Parameter | Cell Line / System | Value | Reference |

| IC50 of Cyanide for Cytochrome c Oxidase | Rat N27 mesencephalic cells | 7.2 ± 0.1 µM | |

| Dopamine neurons (N27 cells) | ~7 µM | ||

| IC50 of Cyanide for Oxygen Consumption | Rat N27 mesencephalic cells | 13.2 ± 1.8 µM |

Table 2: Cytotoxic Effects of Amygdalin on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 of Amygdalin | Reference |

| HepG2 | Human hepatoma | 458.10 mg/mL (amygdalin alone) | |

| HepG2 | Human hepatoma | 3.2 mg/mL (with β-D-glucosidase) | |

| DU145 | Human prostate cancer | Dose-dependent cytotoxicity (0.01–10 mg/mL) | |

| LNCaP | Human prostate cancer | Dose-dependent cytotoxicity (0.1–10 mg/mL) | |

| KG-1 | Human acute myeloid leukemia | 3.5 mg/mL (50% inhibition of colony formation) | |

| HL-60 | Human acute myeloid leukemia | 3.5 mg/mL (50% inhibition of colony formation) | |

| MCF-7 | Human breast cancer | 14.2 mg/mL | |

| SK-BR-3 | Human breast cancer | 13.7 mg/mL |

Table 3: Kinetic Parameters of Rhodanese, a Cyanide Detoxifying Enzyme

| Source of Rhodanese | Substrate | Km (mM) | Vmax (RU/ml/min) | Reference |

| African locust bean seeds | KCN | 7.61 | 0.65 | |

| Na2S2O3 | 11.59 | 0.57 | ||

| Almond nuts | KCN | 11.14 | 0.46 | |

| Na2S2O3 | 13.95 | 0.48 | ||

| Cane rat kidney | KCN | 0.316 | 10.92 RU | |

| Na2S2O3 | 0.408 | 12.03 RU | ||

| L. flammea hepatopancreas | KCN | 1.03 x 10⁻³ M | - | |

| Na2S2O3 | 0.59 x 10⁻³ M | - | ||

| Coptodon zillii liver | KCN | 25.0 | - | |

| Na2S2O3 | 20.0 | - |

Note: RU = Rhodanese Unit. The definition of a unit can vary between studies.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's effect on cellular oxygen utilization.

Measurement of Cellular Oxygen Consumption Rate (OCR)

A common and robust method for measuring cellular oxygen consumption is through extracellular flux analysis, often utilizing a Seahorse XF Analyzer.

-

Principle: The Seahorse XF Analyzer measures the rate of change of dissolved oxygen in a transiently sealed microchamber, providing a real-time kinetic measurement of the OCR of cultured cells.

-

Protocol Outline (using Seahorse XF Analyzer):

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with a bicarbonate-free assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.

-

Cartridge Hydration and Calibration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator. Calibrate the instrument with the hydrated cartridge.

-

Compound Loading: Load the test compounds (e.g., amygdalin, KCN, and various mitochondrial inhibitors) into the injection ports of the sensor cartridge.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will perform cycles of mixing, waiting, and measuring to determine basal OCR. Following this, the pre-loaded compounds are sequentially injected, and the OCR is measured after each injection to determine the cellular response.

-

Data Analysis: The OCR data is normalized to cell number or protein concentration.

-

Assay for Rhodanese Activity

The activity of rhodanese, the enzyme responsible for detoxifying cyanide, can be measured colorimetrically.

-

Principle: This assay measures the rate of formation of thiocyanate (B1210189) (SCN⁻) from the reaction of cyanide (CN⁻) and a sulfur donor (e.g., thiosulfate, S₂O₃²⁻), catalyzed by rhodanese. The thiocyanate produced is then reacted with a ferric salt to form a colored complex that can be quantified spectrophotometrically.

-

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.6), sodium thiosulfate, and potassium cyanide.

-

Enzyme Addition: Initiate the reaction by adding the enzyme sample (e.g., tissue homogenate or purified rhodanese).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding formaldehyde.

-

Color Development: Add a ferric nitrate (B79036) solution to the mixture. The ferric ions will react with the thiocyanate produced to form a red-colored ferric thiocyanate complex.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 460 nm).

-

Quantification: Determine the concentration of thiocyanate produced by comparing the absorbance to a standard curve prepared with known concentrations of thiocyanate.

-

Calculation of Activity: Calculate the enzyme activity, typically expressed in Rhodanese Units (RU), where one unit is defined as the amount of enzyme that produces a certain amount of thiocyanate per minute under the specified conditions.

-

Determination of Blood Cyanide Concentration

Measuring cyanide levels in biological samples is crucial for toxicological studies of this compound.

-

Principle: Various methods exist, including colorimetric assays and gas chromatography. A common approach involves the conversion of cyanide to a chromogenic compound.

-

Protocol Outline (Colorimetric Method):

-

Sample Preparation: Collect blood samples and treat them to release cyanide from its bound forms. This may involve acidification.

-

Microdiffusion: Use a microdiffusion chamber to separate the released hydrogen cyanide gas from the sample matrix. The HCN is trapped in an alkaline solution.

-

Colorimetric Reaction: React the trapped cyanide with a colorimetric reagent (e.g., chloramine-T and a pyridine-barbituric acid reagent) to produce a colored product.

-

Spectrophotometric Measurement: Measure the absorbance of the colored solution at a specific wavelength.

-

Quantification: Determine the cyanide concentration by comparing the absorbance to a standard curve prepared with known cyanide concentrations.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Metabolic pathway of this compound and its inhibitory effect on cellular respiration.

Caption: The rhodanese pathway for cyanide detoxification.

Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).

Caption: Proposed signaling pathway for amygdalin-induced apoptosis.

Discussion and Conclusion